N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.07290741 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bond Dissociation Energy Studies
Research on N-methyl-N-nitrosobenzenesulfonamides, related to the compound , has explored the dissociation energies of their N-NO bonds. These studies are significant in understanding the mechanism of NO transfer and reactions involving nitrosobenzenesulfonamide derivatives in acetonitrile solution. The findings indicate a preference for releasing NO radicals over NO cations or anions (Zhu et al., 2005).
Synthesis and Bacterial Biofilm Inhibition
A study focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, closely related to the compound , examined their impact on bacterial biofilms. The synthesized molecules showed promising inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, highlighting their potential in addressing bacterial resistance (Abbasi et al., 2020).
Crystal Structure Analysis
The study of crystal structures, such as that of oryzalin, a sulfonamide with herbicidal properties, provides insights into the molecular arrangement and potential applications of similar sulfonamide derivatives in agriculture and material sciences (Kang et al., 2015).
Application in Chemical Synthesis
Sulfonamides like 2/4-nitrobenzenesulfonamides have been utilized in solid-phase synthesis. They serve as intermediates in various chemical transformations, highlighting their versatility in creating diverse chemical structures, which could be relevant for developing new materials or pharmaceuticals (Fülöpová & Soural, 2015).
Nitrogenous Heterocycles Synthesis
N-Benzyl-2-nitrobenzenesulfonamides, similar to the compound in focus, have been used in base-mediated intramolecular arylation. This process is crucial for the synthesis of nitrogenous heterocycles, demonstrating the compound's importance in pharmaceutical and organic chemistry (Kisseljova et al., 2014).
Molecular Orbital Analysis
Natural Bond Orbital (NBO) population studies on para-substituted N-methyl-N-nitrosobenzenesulfonamide biological molecules, closely related to the target compound, reveal insights into their molecular structure and stability. Such studies are vital in drug design and understanding molecular interactions (Li et al., 2013).
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-10-4-6-14(9-16(10)20(22)23)27(24,25)19-13-5-7-17-15(8-13)18(11(2)21)12(3)26-17/h4-9,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDDVFSDLYBIGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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